Benzoil-L-alanina beta-naftilamida

Descripción general

Descripción

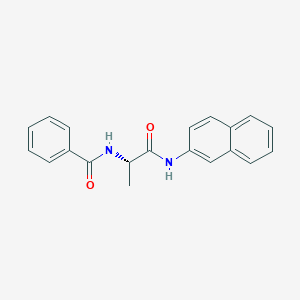

Benzoyl-L-alanine beta-naphthylamide, also known as Benzoyl-L-alanine beta-naphthylamide, is a useful research compound. Its molecular formula is C20H18N2O2 and its molecular weight is 318.4 g/mol. The purity is usually 95%.

The exact mass of the compound Benzoyl-L-alanine beta-naphthylamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzoyl-L-alanine beta-naphthylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoyl-L-alanine beta-naphthylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Sustrato de Proteasa

BZ-ALA-BETANA se utiliza como un sustrato de proteasa en estudios enzimológicos . Las proteasas son enzimas que descomponen las proteínas, y BZ-ALA-BETANA se puede utilizar para medir la actividad de la proteasa. Esta aplicación es crucial para comprender varios procesos biológicos y en el desarrollo de inhibidores de proteasas, que tienen potencial terapéutico en el tratamiento de enfermedades como el cáncer y el VIH.

Potenciador Antibiótico

La investigación ha demostrado que BZ-ALA-BETANA puede actuar como un inhibidor de la bomba de eflujo . Las bombas de eflujo son mecanismos utilizados por las bacterias para expulsar los antibióticos, lo que lleva a la resistencia a los fármacos. Al inhibir estas bombas, BZ-ALA-BETANA puede aumentar la efectividad de los antibióticos, particularmente contra cepas de bacterias multirresistentes como Acinetobacter baumannii.

Pruebas de Susceptibilidad Antimicrobiana

En microbiología clínica, BZ-ALA-BETANA se utiliza para evaluar la susceptibilidad antimicrobiana . Ayuda a determinar la concentración inhibitoria mínima de los antibióticos, lo cual es esencial para seleccionar el tratamiento antibiótico adecuado para las infecciones.

Mecanismo De Acción

Target of Action

Benzoyl-L-alanine beta-naphthylamide primarily targets enzymes such as alanine aminopeptidase (AAP) and neutral aminopeptidase (APN) in blood samples and cultured human and mouse chondrocytes . These enzymes play a crucial role in protein degradation and regulation of biological processes.

Mode of Action

The compound acts as a substrate for these enzymes, facilitating their activity. It is used to determine the activity of these enzymes in various biological samples . The interaction of Benzoyl-L-alanine beta-naphthylamide with its targets leads to changes in the enzymatic activity, influencing the overall biochemical processes within the cell.

Biochemical Pathways

The primary biochemical pathway affected by Benzoyl-L-alanine beta-naphthylamide is protein degradation. By acting as a substrate for aminopeptidases, it influences the breakdown of proteins into their constituent amino acids. This process is essential for various cellular functions, including protein turnover, peptide hormone activation, and antigen processing .

Result of Action

The action of Benzoyl-L-alanine beta-naphthylamide results in the modulation of aminopeptidase activity, influencing protein degradation processes. This can have various molecular and cellular effects, depending on the specific role of the targeted enzymes in different cell types and tissues .

Propiedades

IUPAC Name |

N-[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-14(21-20(24)16-8-3-2-4-9-16)19(23)22-18-12-11-15-7-5-6-10-17(15)13-18/h2-14H,1H3,(H,21,24)(H,22,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVUNQQWZZPHKB-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427198 | |

| Record name | Benzoyl-L-alanine beta-naphthylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201988-47-8 | |

| Record name | Benzoyl-L-alanine beta-naphthylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 201988-47-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.